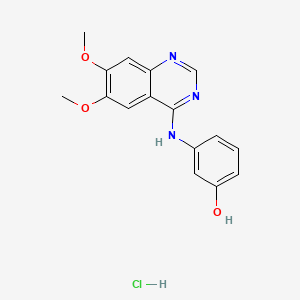

WHI-P180 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorhydrate de Janex 3 implique la réaction de la 4-(3-hydroxyphényl)amino-6,7-diméthoxyquinazoline avec l'acide chlorhydrique. Les conditions réactionnelles comprennent généralement une température et un pH contrôlés pour assurer la formation du sel de chlorhydrate .

Méthodes de production industrielle

La production industrielle du chlorhydrate de Janex 3 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs industriels et un contrôle précis des conditions réactionnelles pour garantir un rendement élevé et une pureté du composé .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de Janex 3 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des dérivés de la quinazoline.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, conduisant à différents dérivés.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes amino ou hydroxyle, conduisant à divers produits substitués.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogénures d'alkyle et les chlorures d'acyle.

Principaux produits formés

Applications de recherche scientifique

Le chlorhydrate de Janex 3 a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de transduction du signal.

Biologie : Il est utilisé dans la recherche sur la signalisation cellulaire, en particulier dans les études impliquant les kinases RET, KDR et EGFR.

Médecine : Le chlorhydrate de Janex 3 est étudié pour ses applications thérapeutiques potentielles dans des maladies telles que le cancer et les maladies auto-immunes.

Industrie : Il est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.

Mécanisme d'action

Le chlorhydrate de Janex 3 exerce ses effets en inhibant l'activité de plusieurs kinases, notamment RET, KDR et EGFR. Ces kinases sont impliquées dans divers processus cellulaires tels que la croissance, la différenciation et la survie cellulaires. En inhibant ces kinases, le chlorhydrate de Janex 3 peut moduler les voies de transduction du signal, conduisant à des réponses cellulaires modifiées .

Applications De Recherche Scientifique

Cancer Research

WHI-P180 has been extensively studied for its potential in cancer therapy due to its ability to inhibit multiple kinases involved in tumor growth and metastasis. For instance, it has shown effectiveness against RET-positive cancers, where RET signaling plays a crucial role in tumorigenesis. The compound's low IC50 values (e.g., 5 nM for RET) indicate its potency as an anti-cancer agent .

Inflammation Studies

Research indicates that WHI-P180 can inhibit IgE-mediated mast cell responses, which are pivotal in allergic reactions and inflammation. In murine models, WHI-P180 administration significantly reduced vascular hyperpermeability induced by IgE/antigen interactions, showcasing its potential in treating allergic conditions .

Protein Synthesis Regulation

Recent studies have highlighted WHI-P180's role in enhancing protein synthesis through its interaction with ribosomes. It is suggested that WHI-P180 facilitates ribosome association with the endoplasmic reticulum, thereby promoting efficient protein translation, particularly for large proteins like collagen. This function underscores its relevance in studies focused on extracellular matrix components and tissue engineering .

Case Study 1: Cancer Cell Line Studies

In vitro experiments using various cancer cell lines demonstrated that treatment with WHI-P180 led to significant apoptosis and reduced proliferation rates. For example, a study involving RET-positive thyroid cancer cells showed that WHI-P180 effectively inhibited cell growth and induced programmed cell death, validating its potential as a targeted therapy for specific cancer types .

Case Study 2: Allergic Response Model

In a controlled study using a murine model of passive cutaneous anaphylaxis, researchers administered WHI-P180 to evaluate its effects on vascular permeability during an allergic reaction. The results indicated that WHI-P180 significantly inhibited the vascular leakage associated with IgE-mediated responses, suggesting its utility in developing treatments for allergic diseases .

Data Table: Inhibitory Potency of this compound

| Kinase Target | IC50 Value |

|---|---|

| Rearranged during transfection | 5 nM |

| Kinase insert domain receptor | 66 nM |

| Epidermal growth factor receptor | 4 μM |

| Janus kinase 3 | Not specified |

| Cyclin-dependent kinase 2 | Not specified |

Mécanisme D'action

Janex 3 hydrochloride exerts its effects by inhibiting the activity of multiple kinases, including RET, KDR, and EGFR. These kinases are involved in various cellular processes such as cell growth, differentiation, and survival. By inhibiting these kinases, Janex 3 hydrochloride can modulate signal transduction pathways, leading to altered cellular responses .

Comparaison Avec Des Composés Similaires

Composés similaires

Inhibiteurs de la Janus kinase 3 : Ces inhibiteurs ciblent la famille des Janus kinases et sont utilisés dans le traitement des maladies auto-immunes.

Inhibiteurs de l'EGFR : Des composés comme le géfitinib et l'erlotinib ciblent le récepteur du facteur de croissance épidermique et sont utilisés en chimiothérapie.

Unicité

Le chlorhydrate de Janex 3 est unique en raison de son profil d'inhibition multi-kinases, ciblant RET, KDR et EGFR avec une grande spécificité. Cette inhibition à large spectre en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

WHI-P180 hydrochloride, also known as Janex 3 hydrochloride, is a multi-kinase inhibitor that has garnered attention for its potential therapeutic applications in various diseases, particularly cancer and autoimmune disorders. This article delves into the compound's biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and research findings.

This compound exhibits significant inhibitory activity against several kinases:

| Kinase | IC50 (nM) |

|---|---|

| RET | 5 |

| KDR | 66 |

| EGFR | 4000 |

| Cdk2 | 1000 |

The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity, showcasing WHI-P180's potency against RET and KDR compared to EGFR and Cdk2 .

2. Cellular Effects

This compound has been shown to effectively inhibit IgE-mediated mast cell responses. In experimental models, it significantly reduced vascular hyperpermeability induced by IgE/antigen interactions. This effect was observed in murine models of passive cutaneous anaphylaxis when administered at doses of 25 mg/kg .

3. Molecular Mechanism

The action of WHI-P180 involves multiple mechanisms:

- Kinase Inhibition : It binds to and inhibits various kinases involved in cell signaling pathways critical for proliferation and survival.

- Gene Expression Modulation : The compound alters gene expression patterns associated with inflammation and immune responses .

- Temporal Dynamics : The elimination half-life in CD-1 mice is less than 10 minutes following intravenous, intraperitoneal, or oral administration, indicating rapid metabolism and clearance from the body.

A. Case Studies

Several studies have investigated the efficacy of WHI-P180 in different contexts:

- Cancer Research : In vitro studies demonstrated that WHI-P180 could inhibit tumor cell proliferation in various cancer cell lines by targeting RET and KDR signaling pathways.

- Autoimmune Disorders : The compound's ability to modulate mast cell activity suggests potential applications in treating allergic reactions and autoimmune conditions .

B. Comparative Analysis with Similar Compounds

WHI-P180 is compared with other kinase inhibitors:

| Compound | Target Kinases | IC50 (nM) |

|---|---|---|

| WHI-P180 | RET, KDR, EGFR | 5, 66, 4000 |

| Gefitinib | EGFR | ~1000 |

| Erlotinib | EGFR | ~1000 |

WHI-P180's unique profile as a multi-kinase inhibitor allows it to affect multiple pathways simultaneously, which may enhance its therapeutic potential compared to single-target inhibitors like gefitinib .

5. Conclusion

This compound represents a promising compound in the field of pharmacology due to its potent inhibitory effects on key kinases involved in cancer progression and immune responses. Its rapid metabolism and broad-spectrum kinase inhibition make it a valuable tool for further research into targeted therapies for cancer and autoimmune diseases.

Future studies should focus on elucidating the long-term effects of WHI-P180 in vivo and exploring its potential in combination therapies to enhance efficacy while minimizing side effects.

Propriétés

IUPAC Name |

3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3.ClH/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-4-3-5-11(20)6-10;/h3-9,20H,1-2H3,(H,17,18,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLLZROGIFJFJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.